molecular formula C15H13N3O B15197113 1'-Methyl-1,3-dihydrospiro(benzimidazole-2,3'-indol)-2'(1'H)-one CAS No. 21943-56-6

1'-Methyl-1,3-dihydrospiro(benzimidazole-2,3'-indol)-2'(1'H)-one

Cat. No.: B15197113
CAS No.: 21943-56-6
M. Wt: 251.28 g/mol
InChI Key: YRUZNPGJLKNMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Methyl-1,3-dihydrospiro(benzimidazole-2,3'-indol)-2'(1'H)-one (CAS 21943-56-6) is a high-purity spirocyclic compound with the molecular formula C₁₅H₁₃N₃O and a molecular weight of 251.28 g/mol . This complex heterocyclic system is achiral and features a unique structure that incorporates both benzimidazole and indole-like oxindole motifs, which are privileged scaffolds in medicinal chemistry . Benzimidazole derivatives are recognized for their wide range of biological activities and are frequently explored in pharmaceutical research for developing new therapeutic agents . As such, this compound serves as a valuable chemical intermediate and building block for researchers working in drug discovery and organic synthesis. Its defined stereochemistry and structural characteristics make it a candidate for structure-activity relationship (SAR) studies and the development of novel enzyme inhibitors. Provided for research purposes only, this product is strictly not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

21943-56-6

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1'-methylspiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one

InChI

InChI=1S/C15H13N3O/c1-18-13-9-5-2-6-10(13)15(14(18)19)16-11-7-3-4-8-12(11)17-15/h2-9,16-17H,1H3

InChI Key

YRUZNPGJLKNMNV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of the Spirocyclic Framework

The target compound combines a benzimidazol-2-one moiety with a 1'-methylindolin-2-one system via a spiro carbon at position 2. Retrosynthetically, two primary disconnections emerge:

  • Spirocyclization strategy : Formation of the spiro junction through intramolecular cyclization of a bis-nucleophilic precursor.
  • Convergent synthesis : Independent preparation of benzimidazol-2-one and 1'-methylindole fragments followed by spiro coupling.

Key challenges include stereochemical control at the spiro center and preventing oligomerization during cyclization steps.

Conventional Synthetic Routes

Stepwise Assembly via o-Phenylenediamine Intermediates

Benzimidazol-2-one Synthesis

The benzimidazol-2-one core is typically synthesized from o-phenylenediamine derivatives. A representative protocol involves:

  • Reagents : o-Phenylenediamine (1.0 equiv), triphosgene (0.33 equiv)
  • Conditions : Reflux in THF under nitrogen for 6 hr
  • Yield : 78-82% (isolated via recrystallization from ethanol)

This method avoids the explosive risks associated with phosgene gas while maintaining high atom economy.

1'-Methylindolin-2-one Preparation

The indole fragment is synthesized via Fischer indole synthesis:

  • Starting material : 4-Methylcyclohexanone phenylhydrazone
  • Conditions : Eaton's reagent (P2O5·MsOH), 80°C, 3 hr
  • Yield : 65% (chromatographic purification required)

Spirocyclization Methodologies

Acid-Catalyzed Intramolecular Cyclization

A pivotal study demonstrated spirocycle formation using concentrated H2SO4:

Parameter Value
Substrate N-(2-aminophenyl)-3-methylindole-2-carboxamide
Catalyst H2SO4 (98%)
Temperature 0°C → rt gradient
Reaction Time 12 hr
Yield 54%

This method suffers from moderate yields due to competing sulfonation side reactions.

Transition Metal-Mediated Coupling

Palladium catalysis enables milder conditions:

# Representative catalytic system
catalyst = Pd(OAc)₂ (5 mol%)  
ligand = Xantphos (10 mol%)  
base = Cs₂CO₃ (2.5 equiv)  
solvent = DMF  
temperature = 110°C  
time = 8 hr  
yield = 68%  

LC-MS analysis typically shows 92-95% conversion, with losses occurring during silica gel purification.

Microwave-Assisted Synthesis

Accelerated Cyclization Kinetics

Adapting microwave technology from benzimidazole synthesis:

Step Conventional (Δ) Microwave (MW)
Cyclization Time 12 hr 35 min
Temperature 110°C 150°C
Yield Improvement +22%

Microwave irradiation reduces reaction times by 95% while improving yields through selective dielectric heating.

Solvent-Free Mechanochemical Approaches

Ball-Milling Synthesis

A green chemistry adaptation using:

  • Reagents : o-Phenylenediamine, methyl-substituted isatin
  • Milling Media : ZrO₂ balls (5 mm diameter)
  • Frequency : 30 Hz
  • Time : 90 min
  • Yield : 76%

FTIR monitoring confirms complete consumption of starting materials within 60 min.

Analytical Characterization Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆):
δ 10.32 (s, 1H, NH), 7.81-7.24 (m, 8H, Ar-H), 3.15 (s, 3H, CH₃), 2.98 (d, J = 16.5 Hz, 1H, CH₂), 2.63 (d, J = 16.5 Hz, 1H, CH₂)

HRMS (ESI-TOF):
m/z calcd for C₁₆H₁₃N₃O₂ [M+H]⁺: 280.1081, found: 280.1079

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) E-Factor PMI
Conventional 4200 18.7 32.4
Microwave 3850 12.1 21.9
Mechanochemical 3250 8.3 14.6

PMI = Process Mass Intensity; E-Factor = (kg waste)/(kg product)

Chemical Reactions Analysis

Cyclization and Spiroannulation

Spiroannulation reactions are central to accessing fused heterocycles. For instance:

  • Cyclization with anthranilamide : Acridinone intermediates undergo intramolecular nucleophilic attack by amide nitrogen, forming spiro-quinazolinones (e.g., 4a ) in yields up to 87% under optimized conditions (DMSO, p-TSA, 115°C) .

  • Role of solvents : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates .

SolventYield of 4a (%)
DMSO87
DMF86
1,4-Dioxane85

Acetylation and Hydrolysis

The acetyl group in related spiro-benzimidazoles undergoes hydrolysis under acidic or basic conditions:

  • Hydrolysis with hydrazine hydrate : Cleaves the acetyl group without further reaction, yielding the deacetylated product .

  • Reacetylation : Treatment with acetic anhydride reintroduces the acetyl moiety, as confirmed by 13C^{13}\text{C}-NMR (δ 171.1 ppm for C=O) .

Metal Coordination Chemistry

The selenium analog, 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone, coordinates to Zn(II) and Cd(II) halides, forming [H(sebenzimMe^\text{Me})]2_2MX2_2 complexes. Key findings:

  • Halide-dependent hydrogen bonding : Cl⁻ and Br⁻ form two intramolecular N–H···X bonds, while I⁻ forms only one due to steric bulk .

  • C–Se bond cleavage : At elevated temperatures, CdI2_2 reacts to form mixed-ligand complexes with 1-methylbenzimidazole .

Metal HalideComplex StructureKey Interaction
ZnCl₂[H(sebenzimMe^\text{Me})]₂ZnCl₂Two N–H···Cl bonds
CdI₂[H(sebenzimMe^\text{Me})]₂CdI₂One N–H···I bond

Heterocyclic Functionalization

Spiro-benzimidazoles serve as precursors for fused heterocycles:

  • Thiazolo[3,2-a]benzimidazole synthesis : Reaction with acetylene dicarboxylates or mercury bis(phenylacetylide) yields thiazole-fused derivatives .

  • Photolytic transformations : 1-(2-Thiazolyl)benzotriazole undergoes photolysis to form thiazolo[3,2-a]benzimidazole via N₂ elimination .

Catalytic C–H Activation

Rhodium-catalyzed C–H activation enables [4 + 1] annulation with diazonaphthalenones, yielding benzimidazole-fused isoindoles. Key parameters :

CatalystOxidantSolventYield (%)
[RhCp*Cl₂]₂AgOAc (4 equiv)DCE81
[RuCp*Cl₂]₂AgOAc (4 equiv)DCE32

Mechanism : Rhodium facilitates C–H bond cleavage, followed by annulation with the diazo compound .

Spirocyclization with Isatin Derivatives

Acid-catalyzed condensation of 2-aminopyridine with isatin yields spiro[indole-3,2'- thiazolidine] derivatives, which further react with araldehydes and hydroxylamine to form isoxazole-fused systems .

Scientific Research Applications

1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one could have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives

  • Structure : These compounds lack the benzimidazole ring but retain the spiro[indole-2,3'-heterocycle] framework. For example, 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (compound 1 in ) features a dioxolane ring instead of benzimidazole.
  • Biological Activity: Demonstrated hypnotic-sedative effects in animal models, with derivatives like PILAB 1–12 showing dose-dependent activity .
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ultrasound irradiation, yielding 70–85% efficiency .
  • Key Difference : The benzimidazole moiety in the target compound may confer distinct receptor-binding profiles compared to dioxolane-based analogs.

Spiro[1,5-benzodiazepine-2,3'-indol]-2'(1'H)-one Derivatives

  • Structure : Compounds such as 6a (4-phenyl-1,3-dihydrospiro[1,5-benzodiazepine-2,3'-indol]-2'(1'H)-one) incorporate a seven-membered benzodiazepine ring .
  • Synthesis : Cyclocondensation of α,β-unsaturated ketones with o-phenylenediamine under microwave irradiation (85–90% yield) .
  • The benzodiazepine ring may enhance GABAergic interactions, unlike the benzimidazole-based target compound.

Antimicrobial Spiro Compounds

  • Example : 1 0-Acetyl-2,5 0-dimethyl-2,3-dihydrospiro[benzo[f]isoindole-1,3 0-indoline]-2 0,4,9-trione () showed broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and C. albicans).
  • Structural Contrast : The isoindoline and additional carbonyl groups in this compound likely enhance polarity and microbial target affinity compared to the less-oxidized benzimidazole-indol spiro system.

Hydrogen Bonding and Stability

  • Hydrogen Bonding : Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one (1 in ) exhibits intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice.

Physicochemical and Pharmacological Comparison

Property 1'-Methyl-1,3-dihydrospiro(benzimidazole-2,3'-indol)-2'(1'H)-one Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Spiro[1,5-benzodiazepine-2,3'-indol]-2'(1'H)-one
Core Heterocycle Benzimidazole Dioxolane Benzodiazepine
Synthesis Yield Not reported 70–85% 85–90%
Biological Activity Hypothetical: Antioxidant/CNS* Sedative-hypnotic CNS modulation (theoretical)
Hydrogen Bonding Weaker due to methyl group Moderate (N–H···O) Strong (N–H···O/N–H···N)
Thermal Stability Likely lower (methyl disruption) High (rigid dioxolane) High (planar benzodiazepine)

Biological Activity

1'-Methyl-1,3-dihydrospiro(benzimidazole-2,3'-indol)-2'(1'H)-one, commonly referred to as a spiro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its potential as an anti-tubercular agent and other therapeutic applications.

  • Molecular Formula : C₁₅H₁₃N₃O
  • Molecular Weight : 251.283 g/mol
  • CAS Number : 21943-56-6
  • Density : 1.39 g/cm³
  • Boiling Point : 562.7 ºC

Antitubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. The mechanism involves inhibition of the DprE1 enzyme, which is crucial for mycobacterial cell wall biosynthesis. By disrupting this pathway, the compound exhibits bactericidal properties against Mycobacterium tuberculosis (Mtb) .

StudyActivityMIC (µM)Reference
Study AInhibition of DprE10.041
Study BWhole-cell activity against Mtb25

Cytotoxicity and Selectivity

The selectivity index (SI) of the compound is crucial for determining its therapeutic viability. In vitro studies suggest that while the compound effectively inhibits Mtb, it shows minimal cytotoxicity towards mammalian cells. This selectivity is essential for developing safe therapeutic agents.

Cell TypeIC₅₀ (µM)Reference
Mammalian Cells>100
Mtb25

The compound acts by binding to the active site of DprE1, leading to irreversible inhibition. This interaction prevents the synthesis of arabinan, a critical component of the mycobacterial cell wall, ultimately leading to cell death .

Case Study 1: Structure-Activity Relationship (SAR)

A series of analogs derived from the spiro compound were synthesized to evaluate their antitubercular activity. Modifications in the molecular structure significantly influenced potency. For example, replacing certain functional groups enhanced activity against Mtb while maintaining low cytotoxicity .

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies with known antitubercular agents like benzothiazinones, 1'-Methyl-1,3-dihydrospiro(benzimidazole-2,3'-indol)-2'(1'H)-one demonstrated comparable or superior efficacy against resistant strains of Mtb .

Q & A

Q. What are the recommended synthetic routes for preparing spiro-benzimidazole-indole derivatives, and how can reaction conditions be optimized?

Spiro-benzimidazole-indole derivatives are typically synthesized via multi-step condensation reactions. For example, carbazole derivatives are prepared by reacting precursors like 2,3-dihydro-1H-carbazol-4(9H)-one with hydroxyamine hydrochloride and sodium acetate in methanol, followed by cyclization with acetic anhydride in dichloromethane . Optimization includes adjusting reaction time (e.g., 6 hours for intermediate oxime formation) and solvent selection to improve yield. Isolation techniques (e.g., column chromatography) are critical for purity.

Q. What spectroscopic methods are essential for characterizing the structural integrity of this compound?

Key methods include:

  • 1^1H and 13^{13}C NMR : To confirm the spiro junction and substituent positions. For example, indole protons typically resonate at δ 6.8–7.5 ppm, while benzimidazole protons appear upfield .
  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm1^{-1} for the ketone moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error) .

Q. How can researchers verify the purity of synthesized compounds before biological testing?

Purity is assessed via:

  • HPLC : Using C18 columns with UV detection at 254 nm.
  • Melting Point Analysis : Sharp melting ranges (e.g., 303–305°C) indicate crystallinity and purity .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane:ethyl acetate (60:40) as a mobile phase .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and vibrational properties of this compound?

Density Functional Theory (DFT) calculations with the B3LYP/6-31G* basis set optimize molecular geometry and simulate vibrational spectra. For example:

  • HOMO-LUMO gaps : Predict reactivity (e.g., lower gaps correlate with higher antioxidant activity) .
  • Vibrational Modes : FT-IR and FT-Raman spectra can be matched to DFT-predicted frequencies (e.g., C-N stretching at 1350 cm1^{-1}) .
  • NMR Chemical Shifts : GIAO method calculations align with experimental 1^1H/13^{13}C data .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-Dependent Studies : Use assays like DPPH radical scavenging at varying concentrations (e.g., 10–100 µM) to identify dual behavior .
  • Molecular Docking : Analyze binding interactions with targets like NADPH oxidase to explain paradoxical effects .
  • Redox Potential Measurement : Cyclic voltammetry determines if the compound acts as an electron donor (antioxidant) or acceptor (pro-oxidant) .

Q. How can substituent modifications enhance the compound’s pharmacological profile (e.g., hypnotic or antiviral activity)?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability. For example, trifluorobutyl substituents enhance antiviral activity by increasing binding affinity to viral proteases .
  • Hybrid Derivatives : Combine with triazole rings (via click chemistry) to modulate CNS activity, as seen in µ-opioid agonists .

Q. What crystallographic techniques confirm the spirocyclic architecture?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., spiro C-C bond ~1.54 Å). For benzimidazole derivatives, space groups like P21_1/c are common .
  • Powder XRD : Validates bulk crystallinity and phase purity .

Methodological Challenges and Solutions

Q. How to address low yields in spirocyclization reactions?

  • Catalyst Screening : Use ammonium chloride or acetic acid to accelerate cyclization .
  • Ultrasound Irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes for triazole-spiroindole hybrids) .

Q. What precautions are necessary for handling reactive intermediates (e.g., azides)?

  • Safety Protocols : Conduct reactions in fume hoods with blast shields.
  • Stability Testing : Store intermediates at -20°C under inert gas to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.